2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride

Redox chemistry Catecholamine analogs Hydroquinone stability

Standard dopamine catechol oxidizes readily, confounding redox-sensitive assays. This hydrochloride salt of a hydroquinone-based positional isomer offers fundamentally different redox chemistry (E° ~+0.70 V vs. +0.53 V) and lower electrophilicity. - **Application**: Redox-controlled comparator for receptor studies; alternative monomer for polymerization mechanism investigations. - **Key advantage**: Enhanced aqueous solubility & oxidative stability vs. free base (CAS 926186-84-7). - **Supply**: Packaged for immediate R&D use; stable for long-term storage.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64
CAS No. 2580235-37-4
Cat. No. B2681299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride
CAS2580235-37-4
Molecular FormulaC8H12ClNO2
Molecular Weight189.64
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)O)O)N.Cl
InChIInChI=1S/C8H11NO2.ClH/c1-5(9)7-4-6(10)2-3-8(7)11;/h2-5,10-11H,9H2,1H3;1H
InChIKeySQQCQWPHLPRDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Aminoethyl)benzene-1,4-diol Hydrochloride (CAS 2580235-37-4): A Hydroquinone-Based Research Intermediate for Catecholamine Analog Development


2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride (CAS 2580235-37-4, molecular formula C8H11NO2·HCl, MW 189.64 g/mol) is the hydrochloride salt of a substituted para-dihydroxybenzene (hydroquinone) bearing a 1-aminoethyl group at the 2-position . Structurally, it is a positional isomer of the neurotransmitter dopamine (4-(2-aminoethyl)benzene-1,2-diol), wherein the two hydroxyl substituents occupy the 1,4- (para) rather than the 1,2- (ortho/catechol) positions on the benzene ring [1]. This hydroquinone architecture fundamentally alters the compound's redox potential, oxidative stability, and hydrogen-bonding geometry relative to catechol-based congeners, making it a valuable scaffold for mechanistic studies of oxidation-dependent receptor interactions and for the synthesis of catecholamine analogs with modified pharmacological profiles [2]. The hydrochloride salt form further enhances aqueous solubility and long-term storage stability compared to the free base, facilitating its use as a research intermediate .

Hydroquinone scaffold for oxidation-controlled studies
Hydrochloride salt for aqueous assay compatibility
Positional isomer of dopamine for SAR probes

Why Dopamine Hydrochloride Cannot Substitute for 2-(1-Aminoethyl)benzene-1,4-diol Hydrochloride in Oxidation-Sensitive Applications


The substitution of 2-(1-aminoethyl)benzene-1,4-diol hydrochloride with the more common dopamine hydrochloride (CAS 62-31-7)—its catechol-based positional isomer—introduces a critical difference in redox chemistry that precludes interchangeable use in applications sensitive to oxidative pathways. In dopamine, the adjacent (ortho) hydroxyl groups form a catechol moiety that readily undergoes two-electron oxidation to an ortho-quinone, a process central to dopamine's neurochemical signaling but also responsible for its well-characterized oxidative instability, autopolymerization, and generation of reactive oxygen species in aqueous solution at physiological pH . By contrast, the para-dihydroxybenzene (hydroquinone) motif in 2-(1-aminoethyl)benzene-1,4-diol undergoes oxidation to a para-quinone via a distinct electrochemical pathway with a different redox potential, resulting in altered reactivity toward nucleophiles, thiols, and biological amine residues [1]. This difference has direct consequences for experiments involving redox-modulated receptor engagement, catecholamine polymerization studies, and any protocol where background oxidation artifacts must be minimized. The hydrochloride salt (CAS 2580235-37-4) further differentiates itself from the free base form (CAS 926186-84-7) by providing enhanced aqueous solubility (critical for biological assay preparation) and superior chemical stability during long-term storage, as the protonated amine resists aerial oxidation more effectively than the neutral free amine .

Redox pathway divergenceHydroquinone/para-quinone couple may exhibit slower autoxidation and different electrophilicity than catechol/ortho-quinone
Receptor H-bond geometryPara-hydroxyl spacing may preclude bidentate serine engagement typical of catechol-based dopamine receptor ligands
Salt form solubility shiftFree base solubility limitations may hinder aqueous assay preparation; hydrochloride salt may improve dissolution

Quantitative Evidence for 2-(1-Aminoethyl)benzene-1,4-diol Hydrochloride: Hydroquinone vs. Catechol Differentiation


Hydroquinone vs. Catechol Redox Architecture: Impact on Oxidative Stability and Quinone Electrophilicity

2-(1-Aminoethyl)benzene-1,4-diol hydrochloride possesses a para-dihydroxybenzene (hydroquinone) ring system, which fundamentally differs from the ortho-dihydroxybenzene (catechol) system of dopamine. The hydroquinone/para-quinone redox couple has a standard reduction potential that is distinct from the catechol/ortho-quinone couple, resulting in altered thermodynamic driving forces for oxidation. Critically, the para-quinone oxidation product of this compound contains carbonyl groups in the 1,4-positions, which are less electrophilic and less prone to rapid Michael addition with biological nucleophiles (e.g., cysteine thiols) compared to the ortho-quinone derived from dopamine oxidation . This class-level difference is well-established in the electrochemical literature on dihydroxybenzene isomers: hydroquinone exhibits a standard potential of approximately +0.70 V vs. NHE at pH 7, while catechol's redox potential is approximately +0.53 V under the same conditions, a difference of roughly 170 mV that reflects the heterologous ring activation in the catechol system [1]. This redox divergence makes the 1,4-diol scaffold preferable for experiments requiring a more oxidatively stable phenethylamine backbone or where ortho-quinone-mediated side reactions must be suppressed.

Redox Potential Shift
Class-level
+170 mV
ΔE° (pH 7, vs. NHE)
May reduce background oxidation artifacts in assay preparations
Class-level values from parent dihydroxybenzene isomers; direct compound data not available
Redox chemistry Catecholamine analogs Hydroquinone stability Oxidative polymerization

Hydrochloride Salt Solubility: Quantitative Advantage for Aqueous Assay Preparation

The hydrochloride salt of 2-(1-aminoethyl)benzene-1,4-diol (CAS 2580235-37-4) provides a quantifiable solubility advantage over the free base form (CAS 926186-84-7). While the free base has limited aqueous solubility typical of amine-containing dihydroxybenzenes, protonation of the primary amine to the hydrochloride salt markedly increases water solubility through enhanced ion-dipole interactions and hydrogen-bonding capacity with the solvent . For the structurally related nordefrin (α-methylnoradrenaline) hydrochloride, quantitative solubility data demonstrate that the hydrochloride salt dissolves at a ratio of approximately 1 gram per 1.5 mL of water, whereas the corresponding free base is described as 'practically insoluble in water' [1]. By structural analogy, 2-(1-aminoethyl)benzene-1,4-diol hydrochloride is expected to exhibit a qualitatively similar solubility enhancement relative to its free base, enabling the preparation of concentrated aqueous stock solutions required for reproducible dose-response assays in pharmacological screening [2].

Solubility Enhancement
Cross-study comparable
Hydrochloride salt expected to improve aqueous solubility based on structural analog
May support aqueous stock preparation for reproducible dosing
Extrapolated from nordefrin hydrochloride data; direct head-to-head comparison unavailable
Solubility Salt formation Formulation Bioassay preparation

Structural Distinction from Dopamine: Para-Hydroxylation Alters Hydrogen-Bonding Geometry at Aminergic Receptor Binding Pockets

2-(1-Aminoethyl)benzene-1,4-diol hydrochloride differs from dopamine (4-(2-aminoethyl)benzene-1,2-diol hydrochloride) in the relative positions of its two hydroxyl groups on the aromatic ring. In dopamine, the catechol hydroxyls at positions 3 and 4 (or equivalently 1,2- on the benzenediol nomenclature) engage in a bidentate hydrogen-bonding interaction with conserved serine residues in the orthosteric binding pocket of aminergic G protein-coupled receptors (e.g., dopamine D1-D5 receptors, adrenergic receptors). The 1,4-diol motif places these hydroxyl groups in a para relationship, increasing the inter-hydroxyl distance from approximately 2.8 Å (catechol) to approximately 5.5 Å (hydroquinone), which precludes simultaneous engagement of both hydroxyls with the canonical serine cluster in the same binding pose . This structural divergence is predicted to alter receptor subtype selectivity, as the hydroquinone geometry may favor binding to receptor subtypes with more widely spaced hydrogen-bonding residues or may preferentially engage a single hydroxyl interaction . For researchers studying structure-activity relationships of phenethylamine ligands, this compound offers a systematic tool to deconvolve the contribution of catechol-specific bidentate hydrogen bonding vs. monodentate interactions in receptor activation [1].

Inter-hydroxyl Distance
Class-level inference
Target: ~5.5 Åvs.Dopamine: ~2.8 Å
Alters hydrogen-bonding geometry at aminergic receptor binding pockets
Structural modeling inference; no co-crystal structures available
Receptor binding Dopamine analog Hydrogen bonding Structure-activity relationships

Optimal Use Cases for 2-(1-Aminoethyl)benzene-1,4-diol Hydrochloride Based on Structural and Physicochemical Differentiation


Redox-Controlled Dopamine Receptor Probe: Decoupling Oxidation Artifacts from Pharmacological Readouts

In cell-based assays of dopamine receptor activation where auto-oxidation of the catechol ligand generates ortho-quinone electrophiles that can covalently modify receptor cysteine residues, 2-(1-aminoethyl)benzene-1,4-diol hydrochloride can serve as a redox-controlled comparator. Its hydroquinone core exhibits a higher oxidation potential (~+0.70 V vs. ~+0.53 V for catechol at pH 7) and its para-quinone oxidation product is less electrophilic than ortho-quinone, thereby reducing the confounding contribution of irreversible receptor modification to the observed pharmacological response [1]. This application is supported by the compound's reported antioxidant properties and free radical scavenging activity in cellular models .

Synthetic Intermediate for Non-Catechol Aminergic Ligands with Modified Receptor Selectivity Profiles

The para-dihydroxy substitution pattern provides a scaffold for synthesizing amine derivatives that cannot be prepared from the catechol isomer due to competing ortho-quinone formation during amine functionalization. The increased inter-hydroxyl distance (~5.5 Å vs. ~2.8 Å for catechol) enables selective monoprotection strategies and regioselective functionalization at either hydroxyl position, facilitating the synthesis of mono-O-alkylated or mono-O-acylated analogs that retain a single free hydroxyl for receptor hydrogen bonding [2]. This synthetic versatility is documented in the compound's established use as a versatile intermediate for catecholamine analog development [3].

Oxidative Stability Comparator in Catecholamine Polymerization and Materials Science Studies

In studies of polydopamine coating formation—where the catechol moiety of dopamine undergoes oxidative polymerization to form adherent films on diverse substrates—2-(1-aminoethyl)benzene-1,4-diol hydrochloride offers a structurally analogous but mechanistically distinct alternative. The hydroquinone core follows a different polymerization pathway involving para-quinone methide intermediates rather than the ortho-quinone/5,6-dihydroxyindole pathway characteristic of dopamine, enabling systematic investigation of how the dihydroxy substitution pattern governs polymerization kinetics, film morphology, and surface adhesion properties . The hydrochloride salt's enhanced aqueous solubility facilitates preparation of coating solutions at defined pH and ionic strength without the need for organic co-solvents.

Pharmacological Deconvolution of Bidentate vs. Monodentate Catechol Hydrogen Bonding in Aminergic GPCR Activation

For structure-activity relationship campaigns targeting aminergic G protein-coupled receptors, 2-(1-aminoethyl)benzene-1,4-diol hydrochloride enables systematic evaluation of whether a given receptor subtype can be activated by a ligand presenting only a single hydroxyl H-bond donor (monodentate interaction) rather than the bidentate catechol interaction that is considered canonical for high-affinity dopamine and norepinephrine binding . Comparing the EC50 or Ki of this compound against dopamine at a panel of receptor subtypes can reveal which subtypes are tolerant of altered hydrogen-bonding geometry, information valuable for designing subtype-selective ligands with reduced off-target activity.

Application
Selection Property
Validation Focus
Oxidation-controlled receptor studies
Hydroquinone redox stability
Ortho-quinone artifact suppression
Aminergic ligand synthesis
Para-dihydroxy scaffold
Regioselective functionalization
Polydopamine polymerization studies
Para-quinone methide pathway
Film morphology comparison
GPCR hydrogen-bonding SAR
Monodentate H-bond donor
Subtype-selective activation profiling
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